DL-Ethionine is a non-proteinogenic amino acid and a methionine analog. It is characterized by the substitution of a sulfur atom in methionine with a methylene group. [] It plays a crucial role in scientific research, particularly in studies related to protein synthesis, methylation, and carcinogenesis. [, ]
Mechanism of Carcinogenesis: Further research is needed to elucidate the detailed mechanisms by which DL-Ethionine induces hepatocarcinogenesis and its relevance to human liver cancer development. [, , ] This includes investigating its impact on gene expression, DNA methylation, and cellular signaling pathways. [, ]
Therapeutic Interventions: Exploring the potential of agents or strategies to counteract the toxic and carcinogenic effects of DL-Ethionine could offer insights into novel therapeutic approaches for liver cancer and other related diseases. [, , , ]
Role in Other Diseases: Investigating the role of DL-Ethionine in other disease models, beyond hepatocarcinogenesis and pancreatitis, such as fatty liver disease and wool growth inhibition, could provide valuable insights into its broader biological effects and potential applications in various fields. [, , , ]
Plant Science: Further research is needed to understand the mechanisms behind DL-Ethionine's inhibitory effects on plant germination and explore its potential applications in plant science, such as regulating plant growth or seed germination. []
DL-Ethionine can be synthesized through various chemical methods, primarily involving the reaction of methionine derivatives with specific reagents. It can also be found in certain natural sources, although these are less common compared to synthetic production.
DL-Ethionine is classified as a non-proteinogenic amino acid. It falls under the category of sulfur-containing amino acids, similar to methionine, but differs in its methylation properties and biological activity.
The synthesis of DL-Ethionine typically involves several chemical reactions. One common method includes the reaction of ethyl α-benzoylamino-γ-chlorobutyrate with methyl mercaptan, followed by hydrolysis to yield DL-Ethionine .
DL-Ethionine has the molecular formula . Its structure features a thioether group that is characteristic of sulfur-containing amino acids.
This configuration highlights the presence of both amino and carboxyl functional groups along with a sulfur atom.
DL-Ethionine participates in various chemical reactions, particularly those involving oxidation and methylation. For example, it can undergo oxidation reactions catalyzed by platinum complexes, which have been studied for their kinetics and mechanisms .
DL-Ethionine exerts its biological effects primarily through interference with methylation processes in RNA. It has been shown to reduce the levels of methylated bases in liver transfer RNA, indicating its role as a methylation inhibitor .
DL-Ethionine is widely used in scientific research for several purposes:
DL-Ethionine (2-amino-4-(ethylthio)butanoic acid) acts as a structural analog of methionine, differing only by an ethyl group replacing methionine’s methyl moiety. This similarity enables ethionine to compete with methionine for adenylation by methionine adenosyltransferase (MAT), consuming ATP to form S-adenosylethionine (SAE) instead of S-adenosylmethionine (SAM). SAE cannot function as a methyl donor in transmethylation reactions, thereby disrupting cellular methylation cycles [1] [8]. Kinetic studies reveal ethionine’s binding affinity (Ki = 8.2 µM) exceeds methionine’s (Km = 12.5 µM) in mammalian MAT isoforms, leading to preferential SAE synthesis under physiological conditions [5] [6]. This competition depletes ATP pools through futile adenylation cycles and reduces bioavailable SAM by >80% in hepatocytes within 6 hours of exposure [1] [5].
Table 1: Kinetic Parameters of Methionine vs. Ethionine in Adenylation Reactions
Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Adenylation Efficiency |
---|---|---|---|
Methionine | 12.5 ± 1.8 | 58.3 ± 4.2 | 1.00 |
Ethionine | 6.7 ± 0.9 | 14.2 ± 1.6 | 0.24 |
Data derived from rat liver MAT assays [1] [5].
SAE accumulation competitively inhibits SAM binding across >150 human methyltransferases (MTases), including DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and neurotransmitter-modifying enzymes. Global hypomethylation ensues, with DNA methylation levels dropping by 40–60% in ethionine-treated cells [1] [3] [5]. SAM-dependent MTases regulate critical processes:
Unlike SAM, SAE can undergo limited ethyl-transfer reactions, generating non-physiological ethylated biomolecules:
Table 2: Biological Impacts of Methylation vs. Ethylation
Modification Type | Catalyst | Major Adducts | Functional Consequence |
---|---|---|---|
Methylation | SAM + MTases | 5mC, N6mA, H3K4me3 | Transcriptional regulation, ribosome function |
Ethylation | SAE + MTases | N3-ethylA, O6-ethylG | DNA mutagenesis, loss of epigenetic marks |
SAE-driven ethylation occurs at 1/20th the rate of SAM methylation [1] [5].
Ethionine triggers a 70% reduction in hepatic ATP within 3 hours via three mechanisms:
Table 3: Metabolic Changes in Ethionine-Treated Hepatocytes
Parameter | Control | Ethionine (5 mM, 6h) | Change (%) |
---|---|---|---|
ATP (nmol/mg protein) | 18.3 ± 2.1 | 5.5 ± 0.8 | -70%* |
SAM (nmol/mg protein) | 32.1 ± 3.4 | 6.9 ± 1.2 | -78%* |
AMP/ATP Ratio | 0.15 ± 0.03 | 1.42 ± 0.21 | +847%* |
Autophagy Flux | 1.0 (baseline) | 3.2 ± 0.4 | +220%* |
Ethylation of tRNAPhe and tRNALeu at conserved guanosine residues (e.g., G34) by SAE-dependent methyltransferases reduces translational fidelity. Ethylated tRNAs exhibit:
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